![molecular formula C22H24N4O2 B5667251 3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)

3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex molecules incorporating imidazole and pyridine structures can involve palladium-catalyzed cascade reactions or other efficient methodologies. For instance, Zhang et al. (2016) developed a novel synthesis of imidazo[1,2-a]pyridines through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide, demonstrating a versatile approach for constructing such frameworks [Zhang, X. Zhang, & Fan, 2016]. Additionally, Cao et al. (2014) reported a metal-free, three-component reaction facilitating the synthesis of imidazo[1,2-a]pyridines, showcasing an alternative method for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols [Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014].

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyridine rings can be determined using techniques like density functional theory (DFT) and X-ray crystallography. Lorenc et al. (2008) provided insights into the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives using DFT, highlighting the impact of substitution on the molecular framework [Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008].

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies, which reveal their fragmentation behavior. Guo et al. (2021) analyzed the gas-phase fragmentation of 3-phenoxy imidazo[1,2-a]pyridines, identifying characteristic fragmentation pathways [Guo, Li, Chen, Wang, Cao, & Zhao, 2021].

Physical Properties Analysis

The physical properties of these molecules, such as their crystalline structure and vibrational spectra, can be explored to understand their stability and reactivity. Dhanalakshmi et al. (2018) provided crystal structure and Hirshfeld surface analysis for imidazo[1,2-a]pyridine derivatives, shedding light on their molecular interactions and structural characteristics [Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018].

Chemical Properties Analysis

The chemical properties, such as reactivity and emissive behavior, of imidazo[1,2-a]pyridines can be significantly affected by their structure. Marchesi, Brenna, & Ardizzoia (2019) synthesized a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, demonstrating their emissive properties and the influence of substituents on their photophysical behavior, highlighting a new class of large Stokes shift organic dyes [Marchesi, Brenna, & Ardizzoia, 2019].

Eigenschaften

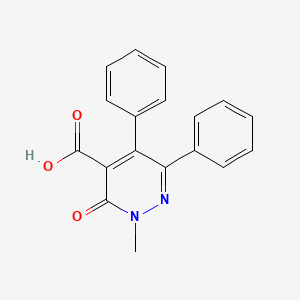

IUPAC Name |

2-phenoxy-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21(17-28-20-6-2-1-3-7-20)25-12-8-19(9-13-25)22-24-11-14-26(22)16-18-5-4-10-23-15-18/h1-7,10-11,14-15,19H,8-9,12-13,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTKXLNCIABQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)

![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)

![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)

![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)